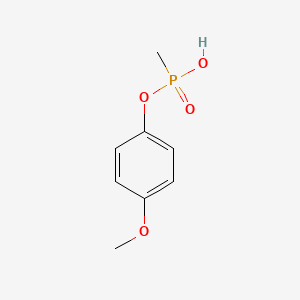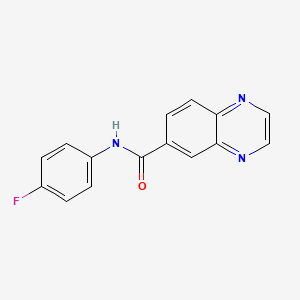
4-methoxyphenyl hydrogen methylphosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxyphenyl hydrogen methylphosphonate, also known as MPMP, is a chemical compound that has been extensively studied due to its potential use as a nerve agent simulant. MPMP is a colorless liquid that can be synthesized using various methods.
作用机制
4-methoxyphenyl hydrogen methylphosphonate acts as a cholinesterase inhibitor, similar to nerve agents. It binds irreversibly to the active site of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This results in the accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system and ultimately paralysis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of nerve agents. Symptoms of exposure to this compound include miosis, bronchoconstriction, salivation, lacrimation, sweating, nausea, vomiting, diarrhea, and convulsions. These symptoms can lead to respiratory failure, cardiac arrest, and death.
实验室实验的优点和局限性
The use of 4-methoxyphenyl hydrogen methylphosphonate as a nerve agent simulant has several advantages over the use of actual nerve agents. This compound is less toxic and easier to handle than nerve agents, making it safer for laboratory personnel. It is also less expensive and more readily available than nerve agents. However, this compound does not fully replicate the toxic effects of nerve agents, and its use as a simulant has limitations.
未来方向
There are several future directions for the study of 4-methoxyphenyl hydrogen methylphosphonate. One area of research is the development of more effective protective clothing and equipment against nerve agents, using this compound as a simulant. Another area of research is the detection and decontamination of nerve agents in the environment, using this compound as a surrogate. Additionally, the use of this compound as a tool for studying the pathophysiology of nerve agent exposure could lead to the development of new treatments for nerve agent poisoning.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied as a nerve agent simulant. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The use of this compound as a simulant has several advantages over the use of actual nerve agents, and its study could lead to the development of new treatments for nerve agent poisoning.
合成方法
4-methoxyphenyl hydrogen methylphosphonate can be synthesized using different methods, including the reaction of methylphosphonic dichloride with 4-methoxyphenol, or the reaction of 4-methoxyphenol with trimethyl phosphite and hydrogen chloride. The yield of this compound can be improved by using a solvent, such as toluene or dichloromethane, and a catalyst, such as triethylamine or pyridine.
科学研究应用
4-methoxyphenyl hydrogen methylphosphonate has been used as a nerve agent simulant in various scientific research applications. Its structural similarity to nerve agents, such as sarin and soman, makes it a suitable substitute for these highly toxic compounds in laboratory experiments. This compound has been used to study the efficacy of protective clothing and equipment against nerve agents, as well as the detection and decontamination of nerve agents in the environment.
属性
IUPAC Name |
(4-methoxyphenoxy)-methylphosphinic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11O4P/c1-11-7-3-5-8(6-4-7)12-13(2,9)10/h3-6H,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTNMAIMTWUYTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OP(=O)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{4-[(3-methoxy-1-piperidinyl)carbonyl]phenoxy}-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B5128190.png)

![N-[3-(4-methoxyphenyl)-1-methylpropyl]-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B5128212.png)
![3-[2-(5-{3-[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydro-1(2H)-pyridinyl]-3-oxopropyl}-1,3,4-oxadiazol-2-yl)ethyl]-1H-indole](/img/structure/B5128220.png)
![1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5128226.png)
![4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-nitrophenol](/img/structure/B5128232.png)

![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-[(1-methyl-4-piperidinyl)methyl]-2-phenylethanamine](/img/structure/B5128244.png)
![N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5128248.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]pentanamide](/img/structure/B5128255.png)
![dimethyl 5-{[5-(2-methoxy-4-nitrophenyl)-2-furoyl]amino}isophthalate](/img/structure/B5128260.png)
![2-[1-(4-morpholinyl)-3-phenyl-2-propyn-1-yl]-4-nitrophenol](/img/structure/B5128261.png)

![ethyl 4-({4-[2-(4-nitrophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B5128274.png)